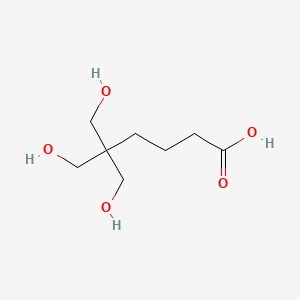

6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c9-4-8(5-10,6-11)3-1-2-7(12)13/h9-11H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINDELCAMNEYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(CO)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid typically involves the hydroxylation of hexanoic acid derivatives. One common method includes the reaction of hexanoic acid with formaldehyde and a suitable catalyst under controlled conditions to introduce the hydroxymethyl groups. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form primary alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

Biochemical Applications

6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid serves as an organic buffer in biological and biochemical applications. It is utilized to maintain pH stability in various enzymatic reactions and biochemical assays. Its hydroxymethyl groups enhance solubility and reactivity, making it suitable for use in:

- Enzyme Stabilization : The compound can stabilize enzymes by providing a favorable microenvironment that enhances their activity and longevity.

- Buffer Systems : It is employed in buffer formulations for cell culture and protein purification processes, ensuring optimal pH levels during experiments.

Polymer Chemistry

In polymer chemistry, this compound is recognized for its role as a building block in the synthesis of specialty polymers and resins. Its applications include:

- Synthesis of Polyesters : The compound can be polymerized to produce polyesters with enhanced properties such as flexibility and thermal stability. These polymers find applications in coatings, adhesives, and sealants.

- Modification of Existing Polymers : It is used to modify the properties of existing polymer matrices, improving characteristics like adhesion, chemical resistance, and mechanical strength.

Therapeutic Potential

Recent studies have indicated that this compound may have therapeutic applications due to its biochemical properties:

- Antioxidant Activity : The compound exhibits antioxidant properties that could be beneficial in preventing oxidative stress-related diseases. This makes it a candidate for further research in pharmacology.

- Drug Delivery Systems : Its ability to form stable complexes with various drugs suggests potential use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Study 1: Enzyme Stabilization

A study demonstrated that incorporating this compound into enzyme formulations significantly increased enzyme activity and stability over time compared to control formulations without the compound.

Case Study 2: Polyester Synthesis

Research focused on synthesizing polyesters from this compound revealed that the resulting materials exhibited superior thermal properties and flexibility compared to traditional polyester formulations.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemistry | Organic buffer for enzyme reactions | Maintains pH stability |

| Polymer Chemistry | Building block for polyesters | Enhances flexibility and thermal stability |

| Therapeutics | Antioxidant properties | Potential for oxidative stress prevention |

| Drug Delivery | Complex formation with drugs | Enhances bioavailability |

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Hexanoic Acid (C₆H₁₂O₂)

- Structure : A straight-chain carboxylic acid without hydroxyl or hydroxymethyl substituents.

- Key Differences: Lacks functional group complexity, resulting in lower polarity and reduced hydrogen-bonding capacity compared to 6-hydroxy-5,5-bis(hydroxymethyl)hexanoic acid.

- Biological Activity: Hexanoic acid (Hx) induces systemic resistance in plants by modulating metabolic pathways (e.g., jasmonic acid and acetyl-CoA pathways) . In contrast, the polyhydroxylated derivative’s bioactivity remains underexplored but is hypothesized to exhibit enhanced solubility and target specificity.

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid

- Structure: Features a phenoxyacetamide substituent at position 6, contrasting with the hydroxymethyl/hydroxyl groups of the target compound .

- Synthesis: Derived via acid chloride coupling with 6-aminohexanoic acid, yielding a lipophilic amide derivative .

- Physicochemical Properties: Property this compound 6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid Polarity High (due to hydroxyl groups) Moderate (amide and aromatic groups dominate) Bioactivity Hypothesized systemic effects Likely protease inhibition or receptor targeting NMR Features Peaks for hydroxymethyls (~δ 3.3–4.5 ppm) Aromatic protons (δ 6.4–7.8 ppm)

Tetrahydro-2-(hydroxymethyl)-6-(tetrahydro-3,4-dihydroxy-2,5-bis(hydroxymethyl)fura-2-yloxy)-2H-pyran-3,4,5-triol

- Structure: A highly substituted cyclic ether with multiple hydroxyl and hydroxymethyl groups, sharing polyhydroxylation but differing in backbone (pyran vs. hexanoic acid) .

- Functional Comparison: Both compounds exhibit high hydrophilicity, but the cyclic structure of this analogue may confer rigidity and stereochemical specificity absent in the linear hexanoic acid derivative.

Functional Analogues in Agrochemistry

Hexanoic Acid Derivatives in Pest Management

- Hexanoic Acid (Hx): Enhances attraction of beetle pests (e.g., Oryzaephilus surinamensis and Cryptolestes ferrugineus) when combined with plant volatiles .

- Comparison: While Hx acts as a semiochemical, the hydroxymethyl-rich structure of this compound may interfere with insect chemoreception due to steric hindrance or altered solubility.

5,5-Dimethylheptanoic Acid

- Structure : A branched-chain carboxylic acid with dimethyl substituents at position 5 .

Biological Activity

6-Hydroxy-5,5-bis(hydroxymethyl)hexanoic acid (often referred to as HHH) is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by its two hydroxymethyl groups attached to a hexanoic acid backbone. This structure contributes to its solubility and buffering capacity, making it useful in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H16O5 |

| Molecular Weight | 176.21 g/mol |

| CAS Number | 1132-61-2 |

| pH Range for Buffering | 6.0 - 8.5 |

1. Antimicrobial Properties

Research indicates that HHH exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard micro-dilution methods.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 2.0 |

| Candida albicans | 3.0 |

These findings suggest that HHH may serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

HHH has been shown to modulate inflammatory responses in vitro. In a controlled study, human macrophages treated with HHH demonstrated reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

Case Study:

In a recent experiment, macrophages were treated with varying concentrations of HHH (0, 50, 100 µM), and cytokine levels were measured using ELISA assays:

| Treatment Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 0 | 120 | 150 |

| 50 | 90 | 100 |

| 100 | 60 | 70 |

The results indicate a dose-dependent decrease in cytokine production, highlighting HHH's potential as an anti-inflammatory agent.

The biological activity of HHH is attributed to its ability to interact with cellular membranes and modulate signaling pathways involved in inflammation and microbial resistance. It is hypothesized that the hydroxymethyl groups facilitate hydrogen bonding with biological macromolecules, enhancing its reactivity and interaction with target sites.

1. Pharmaceutical Development

Given its antimicrobial and anti-inflammatory properties, HHH is being explored as a lead compound for pharmaceutical applications. Its role as a non-ionic organic buffering agent in cell culture systems allows for better control of pH in biological experiments.

2. Biotechnological Uses

HHH has potential applications in biotechnology, particularly in the formulation of culture media for microbial fermentation processes. Its buffering capacity aids in maintaining optimal growth conditions for various microorganisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.